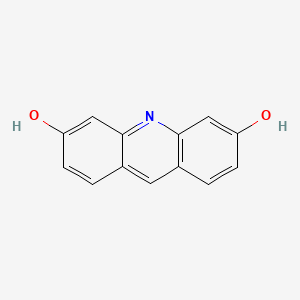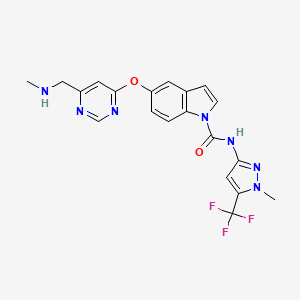![molecular formula C24H28F2N6O4S2 B605221 [4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone CAS No. 750575-23-6](/img/structure/B605221.png)
[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AG-024104 is a broad spectrum cyclin-dependent kinase inhibitors with potential anticancer activity.
Scientific Research Applications
Synthesis and Chemical Characteristics
The compound under discussion has been utilized in various chemical synthesis processes. For instance, Patel, Agravat, and Shaikh (2011) demonstrated its use in creating new pyridine derivatives with antimicrobial activity. This involved preparing amide derivatives using 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, emphasizing its role in synthesizing compounds with potential biological activities (Patel, Agravat, & Shaikh, 2011).
Albreht et al. (2009) described transformations of related compounds, highlighting the versatility of this class of compounds in synthesizing diverse chemical structures, which can be a gateway to various pharmacological studies (Albreht, Uršič, Svete, & Stanovnik, 2009).
Antimicrobial and Anticancer Applications
Compounds related to the one have shown promise in antimicrobial and anticancer research. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, exhibiting significant anticancer activity, suggesting the potential of this compound in developing effective anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Similarly, the study by Vellaiswamy and Ramaswamy (2017) involved synthesizing Co(II) complexes with related compounds, showing significant anticancer activity against human breast cancer cell lines, thus reinforcing the potential medicinal applications of these compounds (Vellaiswamy & Ramaswamy, 2017).
Structural Analysis and Molecular Docking
Shahana and Yardily (2020) conducted a detailed structural analysis and molecular docking studies of similar compounds. Their research provides insight into the antibacterial activity of these compounds, which can be vital for future drug development (Shahana & Yardily, 2020).
properties
CAS RN |
750575-23-6 |
|---|---|
Molecular Formula |
C24H28F2N6O4S2 |
Molecular Weight |
566.64 |
IUPAC Name |
[4-amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone |
InChI |
InChI=1S/C24H28F2N6O4S2/c1-31(2)12-13-36-19-7-6-16(14-28-19)38(34,35)32-10-8-15(9-11-32)29-24-30-23(27)22(37-24)21(33)20-17(25)4-3-5-18(20)26/h3-7,14-15H,8-13,27H2,1-2H3,(H,29,30) |
InChI Key |
OBHOHFUFLKWHSB-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=NC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO, not in water |
storage |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
synonyms |
AG024104; AG 024104; AG-024104 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B605154.png)



